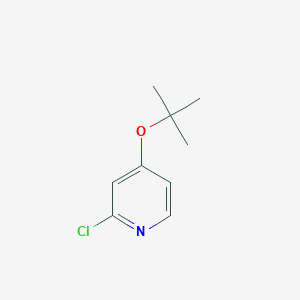

4-(Tert-butoxy)-2-chloropyridine

Beschreibung

Contextual Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are highly valuable building blocks in organic synthesis. eurekalert.orgnih.govnih.gov The presence of a halogen atom, such as chlorine, on the pyridine (B92270) ring introduces a reactive handle that can be readily displaced by a wide range of nucleophiles. eurekalert.org This reactivity allows for the construction of more complex molecular architectures. Furthermore, the position of the halogen atom significantly influences the electronic properties and reactivity of the pyridine ring. rsc.org For instance, a chlorine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution reactions. wikipedia.org This characteristic has been extensively exploited in the synthesis of a multitude of functionalized pyridine derivatives. eurekalert.org The ability to selectively introduce different substituents at specific positions of the pyridine core is crucial for creating molecules with desired properties. nih.gov

Strategic Importance of 4-(Tert-butoxy)-2-chloropyridine as a Versatile Intermediate

Within the class of halogenated pyridines, this compound has emerged as a particularly important and versatile intermediate in contemporary chemical research. chemimpex.com Its strategic value stems from the presence of two distinct functional groups: a chloro group at the 2-position and a tert-butoxy (B1229062) group at the 4-position.

The chloro group, as previously mentioned, serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functionalities at this position. wikipedia.org The tert-butoxy group, on the other hand, is a bulky group that can direct the regioselectivity of certain reactions and can also be cleaved under specific conditions to reveal a hydroxyl group. This latent hydroxyl functionality provides another point for further molecular elaboration.

The unique combination of these two groups makes this compound a powerful tool for synthetic chemists. It serves as a key intermediate in the synthesis of a diverse range of complex molecules, including pharmaceuticals and agrochemicals. chemimpex.compipzine-chem.com For example, it is utilized in the creation of kinase inhibitors for the treatment of conditions like rheumatoid arthritis and cancer. Its stability and solubility in common organic solvents further enhance its utility in various synthetic transformations. chemimpex.compipzine-chem.com

The synthesis of this compound itself can be achieved through various methods, with one common approach involving the reaction of 4-tert-butylpyridine (B128874) with a chlorinating agent. google.com A patented method describes the synthesis of 4-tert-butyl-2-chloropyridine with a high yield of 85.6% through a single-step reaction that is suitable for large-scale production. google.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | nih.gov |

| Molecular Weight | 169.65 g/mol | nih.gov |

| Appearance | Colorless liquid | chemimpex.com |

| Density | 1.07 g/mL | chemimpex.com |

| Refractive Index | n20D 1.52 | chemimpex.com |

| Boiling Point | 223.8°C | |

| Solubility in Water | Low | pipzine-chem.com |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, toluene | pipzine-chem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFRAORDFDWYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280319 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-59-2 | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1,1-dimethylethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Synthesis of 4 Tert Butoxy 2 Chloropyridine

Direct Lithiation and Chlorination Approaches

Directed ortho-metalation (DoM) stands out as a powerful strategy for the functionalization of aromatic rings. wikipedia.orgbaranlab.org This method leverages a directing metalation group (DMG) to guide the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a variety of substituents with high regioselectivity. wikipedia.org

Mechanistic Pathways of Ortho-Lithiation and Subsequent Electrophilic Quenching

The mechanism of directed ortho-lithiation involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic heteroatom of the directing group on the pyridine (B92270) ring. wikipedia.orgbaranlab.org In the case of 4-tert-butoxypyridine, the oxygen atom of the tert-butoxy (B1229062) group serves as the directing group. This initial coordination brings the organolithium into close proximity to the C-2 proton, facilitating its abstraction and the formation of a stabilized 2-lithiated intermediate. wikipedia.orgbaranlab.org This process is known as a complex-induced proximity effect (CIPE). baranlab.org

Once the 2-lithiated species is formed, it can react with an electrophilic chlorine source in a process known as electrophilic quenching. wikipedia.org The highly nucleophilic carbon-lithium bond attacks the electrophilic chlorine atom, resulting in the formation of the C-Cl bond at the 2-position of the pyridine ring and yielding 4-(tert-butoxy)-2-chloropyridine.

Optimization of Reaction Parameters and Reagent Selection

The success of the direct lithiation and chlorination strategy hinges on the careful selection of reagents and optimization of reaction conditions.

Organolithium Reagents: Strong alkyllithium bases are essential for the deprotonation step. baranlab.orguwindsor.ca Commonly used reagents include:

n-Butyllithium (n-BuLi): A widely used and commercially available reagent for ortho-lithiation. wikipedia.orgbaranlab.org

sec-Butyllithium (s-BuLi): A more reactive and sterically hindered base compared to n-BuLi. uwindsor.ca

tert-Butyllithium (t-BuLi): An even stronger and more sterically demanding base. uwindsor.ca

The choice of the alkyllithium reagent can influence the efficiency and selectivity of the lithiation. uwindsor.ca

Amine Additives: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often employed to break up the aggregates of organolithium reagents, thereby increasing their basicity and reactivity. baranlab.org Another notable additive is N,N-dimethylethanolamine, which can participate in the formation of highly reactive superbases. nih.gov

Electrophilic Chlorine Sources: A variety of reagents can serve as the source of electrophilic chlorine for the quenching step. These include:

Perchloroethane (C₂Cl₆)

Carbon Tetrachloride (CCl₄)

1,1,2-Trifluorotrichloroethane (Freon 113)

The selection of the chlorinating agent can impact the yield and purity of the final product.

Table 1: Reagents for Direct Lithiation and Chlorination

| Role | Reagent | Function |

|---|---|---|

| Organolithium Base | n-Butyllithium (n-BuLi) | Deprotonation at the ortho-position. |

| Amine Additive | N,N-Dimethylethanolamine | Enhances the reactivity of the organolithium base. |

| Electrophilic Chlorine Source | Perchloroethane | Provides the chlorine atom for substitution. |

| Electrophilic Chlorine Source | Carbon Tetrachloride | Alternative chlorine source. |

Considerations for Process Scalability and Efficiency

While direct lithiation offers excellent regioselectivity, its scalability can present challenges. The use of highly reactive and pyrophoric organolithium reagents necessitates stringent safety protocols and specialized equipment for large-scale production. beilstein-journals.org Furthermore, cryogenic temperatures are often required to control the reaction and minimize side reactions, which can be energy-intensive on an industrial scale. harvard.edu Efficient purification methods are also crucial to remove byproducts and ensure the high purity of the final product, which is often a prerequisite for its use in subsequent synthetic steps. beilstein-journals.orgresearchgate.net

Pyridine N-Oxidation and Chlorination Strategies

An alternative route to this compound involves the initial N-oxidation of the pyridine ring, followed by a chlorination step. This method avoids the use of cryogenic conditions and highly pyrophoric reagents, making it potentially more amenable to large-scale synthesis.

Oxidation Pathways and Intermediate Pyridine N-Oxides

The first step in this sequence is the oxidation of the nitrogen atom in the pyridine ring to form the corresponding pyridine N-oxide. This transformation can be achieved using various oxidizing agents. A common and effective reagent for this purpose is m-chloroperoxybenzoic acid (m-CPBA). google.com The reaction is typically carried out in a suitable solvent like dichloromethane. google.com The formation of the N-oxide activates the pyridine ring for subsequent nucleophilic substitution.

Chlorination with Phosphorus Oxychloride (POCl₃)

The intermediate 4-tert-butoxypyridine N-oxide is then subjected to chlorination to introduce the chlorine atom at the 2-position. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation. nih.govstackexchange.com The reaction mechanism involves the activation of the N-oxide by POCl₃, followed by the attack of a chloride ion. stackexchange.comnih.gov This process typically requires heating to proceed efficiently. nih.gov The reaction of pyridine N-oxides with POCl₃ generally leads to chlorination at the C-2 position. stackexchange.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) | Role in Synthesis |

|---|---|---|

| This compound | 2-Chloro-4-tert-butoxypyridine | Target Compound |

| n-Butyllithium | n-BuLi | Lithiating Agent |

| N,N-Dimethylethanolamine | LiDMAE (in complex with BuLi) | Additive |

| Perchloroethane | Hexachloroethane | Chlorinating Agent |

| Carbon Tetrachloride | Tetrachloromethane | Chlorinating Agent |

| 1,1,2-Trifluorotrichloroethane | Freon 113 | Chlorinating Agent |

| 4-tert-Butoxypyridine N-oxide | Intermediate | |

| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent |

| 4-tert-Butoxypyridine | Starting Material | |

| N,N,N',N'-Tetramethylethylenediamine | TMEDA | Additive |

| m-Chloroperoxybenzoic acid | m-CPBA | Oxidizing Agent |

Comparative Analysis of Yields and Selectivity across Different Methods

A direct comparative analysis of yields and selectivity for the synthesis of this compound is not possible due to the absence of published methods dedicated to its preparation. Research on the closely related compound, 4-(tert-butyl)-2-chloropyridine, shows that high yields, up to 85.6%, can be achieved through the lithiation of 4-(tert-butyl)pyridine followed by chlorination. google.com However, this does not directly translate to the synthesis of the tert-butoxy analogue.

Without specific experimental data for this compound, a meaningful comparative table of yields and selectivity cannot be constructed.

Divergent Synthetic Routes and Precursor Utilization

While a definitive, optimized route for this compound is not documented, several divergent synthetic pathways can be proposed based on established chemical principles, primarily utilizing precursors like 2,4-dichloropyridine (B17371) or a derivative of 4-hydroxypyridine (B47283).

Route from 2,4-Dichloropyridine:

A likely precursor for the synthesis of this compound is 2,4-dichloropyridine. The key step would be a nucleophilic aromatic substitution (SNAr) reaction. In this proposed route, 2,4-dichloropyridine would be treated with a source of tert-butoxide, such as potassium tert-butoxide.

The regioselectivity of this reaction is a critical factor. In nucleophilic aromatic substitutions of dihalopyridines and related heterocycles, the position of substitution is influenced by the electronic properties of the ring and the attacking nucleophile. For 2,4-dichloropyrimidines, nucleophilic attack is generally favored at the C-4 position. If this trend holds for 2,4-dichloropyridine, the tert-butoxide would displace the chlorine at the 4-position, yielding the desired this compound.

Hypothetical Synthesis from 2,4-Dichloropyridine

| Precursor | Reagent | Probable Product |

|---|---|---|

| 2,4-Dichloropyridine | Potassium tert-butoxide | This compound |

Route from a 4-Hydroxypyridine Derivative:

Another plausible synthetic strategy would involve the initial synthesis of a 4-hydroxypyridine intermediate, which is then converted to the final product. This multi-step approach could begin with the synthesis of 2-chloro-4-hydroxypyridine. This intermediate could then be subjected to etherification at the 4-position using a tert-butylating agent.

It is important to note that these proposed routes are based on general reactivity patterns of pyridine derivatives and are not supported by specific literature examples for the synthesis of this compound. The yields and selectivity for these hypothetical routes remain undetermined without experimental validation.

Synthesis from 4-(tert-butyl)pyridine (An Incorrect Precursor):

It is crucial to distinguish the target compound, this compound, from 4-(tert-butyl)-2-chloropyridine. The latter has been synthesized from 4-(tert-butyl)pyridine via oxidation to the N-oxide, followed by reaction with a chlorinating agent like phosphoryl chloride. google.com Another method involves the direct lithiation of 4-(tert-butyl)pyridine at the 2-position, followed by chlorination. google.com These methods are not applicable for the synthesis of this compound as they start from a precursor that already contains the tert-butyl group directly attached to the pyridine ring, rather than through an oxygen atom.

Reactivity Profiling and Mechanistic Investigations of 4 Tert Butoxy 2 Chloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is a key method for introducing various functional groups. youtube.com In the case of 4-(tert-butoxy)-2-chloropyridine, the interplay of electronic and steric factors, as well as reaction conditions, governs the outcome of these substitutions.

Electronic and Steric Influence of the 4-(Tert-butoxy) Group on SNAr Reactivity

The 4-(tert-butoxy) group exerts a significant electronic influence on the pyridine ring. As an alkoxy group, it is generally considered an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, the nitrogen atom in the pyridine ring is inherently electron-wasting, which activates the positions ortho and para to it for nucleophilic attack. wuxibiology.com

From a steric standpoint, the bulky tert-butyl group can hinder the approach of nucleophiles. However, since the substitution occurs at the 2-position, the steric bulk of the 4-substituent has a less direct impact than it would if it were at the 3- or 5-position. The primary steric considerations would be the nature of the incoming nucleophile itself.

Regioselectivity and Site-Specificity in Nucleophilic Attack at the Pyridine Ring

In this compound, the chlorine atom is at a position activated by the ring nitrogen. Nucleophilic attack is highly favored at the 2- and 4-positions of the pyridine ring. acs.org With a chlorine atom at the 2-position, this becomes the primary site for nucleophilic aromatic substitution. The 4-position is occupied by the tert-butoxy (B1229062) group, which is a much poorer leaving group than chloride. Therefore, nucleophilic attack will selectively occur at the C2 carbon, leading to the displacement of the chloride ion. researchgate.netnih.gov

Studies on substituted 2,6-dichloropyridines have shown that the electronic nature of the substituent at the 3-position can influence the regioselectivity of nucleophilic attack at the C2 versus the C6 position. researchgate.net While this compound does not have a competitor leaving group, this highlights the principle that substituents can direct the site of attack. In this specific molecule, the inherent activation of the 2-position by the ring nitrogen and the presence of a good leaving group make the substitution highly site-specific. wuxibiology.com

Catalytic and Uncatalyzed SNAr Methodologies

SNAr reactions of 2-chloropyridines can often proceed without a catalyst, particularly when heated with a potent nucleophile. youtube.com For instance, the reaction of 2-chloropyridines with amines can be achieved by heating. youtube.com However, the reactivity can be enhanced by catalysts.

Lewis acids have been explored as catalysts for SNAr reactions of 2-chloropyridine (B119429). By coordinating to the pyridine nitrogen, a Lewis acid can increase the electrophilicity of the pyridine ring, thereby accelerating nucleophilic attack. bath.ac.uk

Furthermore, some SNAr reactions are known to be catalyzed by the formation of a Meisenheimer complex, a key intermediate in these reactions. researchgate.netnih.gov The stability of this complex can be influenced by the solvent and other reaction conditions.

Solvent Effects and Reaction Kinetics in SNAr Transformations

The choice of solvent plays a critical role in the kinetics and mechanism of SNAr reactions. researchgate.netrsc.orguchile.cl Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly employed as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. acsgcipr.orgacs.org The ability of the solvent to act as a hydrogen-bond acceptor or donor can also significantly impact the reaction rate, depending on the nature of the nucleophile. researchgate.netuchile.cl

Kinetic studies of SNAr reactions often reveal a stepwise mechanism involving the formation of a zwitterionic intermediate. researchgate.net The rate-determining step can be either the formation of this intermediate or the subsequent expulsion of the leaving group, and this can be influenced by the solvent and the electronic nature of both the nucleophile and the pyridine substrate. researchgate.netnih.gov For example, in some cases, a change in solvent composition can even lead to a change in the reaction mechanism. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Palladium-Catalyzed Approaches (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods in modern organic synthesis. sigmaaldrich.comrsc.org 2-Chloropyridines, including this compound, can be effectively used in these reactions, although they are generally less reactive than their bromo or iodo counterparts. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. youtube.com 2-Chloropyridines can undergo Suzuki-Miyaura coupling with arylboronic acids to form 2-arylpyridines. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. researchgate.netasianpubs.org For less reactive chlorides, the use of specialized ligands that promote the oxidative addition of the C-Cl bond to the palladium center is often necessary. youtube.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.org This method is known for its high functional group tolerance and has been successfully applied to the synthesis of substituted bipyridines from 2-chloropyridines. organic-chemistry.orgorganic-chemistry.org The organozinc reagent can be prepared in situ, and the reaction is catalyzed by a palladium or nickel complex. wikipedia.orgorgsyn.org Similar to the Suzuki-Miyaura coupling, the efficiency of the Negishi reaction with 2-chloropyridines depends on the optimization of the catalytic system. acs.org

The following table provides a general overview of the conditions that can be employed for these cross-coupling reactions with substrates similar to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | General Observations |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acids/Esters | Pd(OAc)₂, PdCl₂(dppf), Pd/NHC complexes | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Requires careful selection of ligand for efficient coupling of chlorides. researchgate.netrsc.org |

| Negishi | Organozinc Reagents | Pd(PPh₃)₄, Ni(acac)₂/tBu₃P | Not typically required | THF, DMF | Offers good functional group tolerance and can be effective for less reactive chlorides. organic-chemistry.orgorganic-chemistry.org |

Nickel-Catalyzed Reductive Cross-Couplings

Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful alternative to traditional cross-coupling methods, particularly for the formation of C(sp³)–C(sp²) bonds. nih.govorganic-chemistry.org These reactions typically involve the coupling of two electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc metal.

For a substrate like this compound, this methodology allows for coupling with alkyl halides. This approach is advantageous as it avoids the pre-formation of often unstable organometallic nucleophiles. The scope of alkyl halides that can be used is broad, including primary and secondary alkyl bromides and iodides. rsc.org Chiral ligands can be employed to achieve enantioselective couplings. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| This compound | Alkyl Bromide/Iodide | Ni catalyst, bipyridine-type ligand, Mn or Zn reductant | 2-Alkyl-4-(tert-butoxy)pyridine |

| This compound | α-Chloronitrile | Ni catalyst, chiral PHOX ligand, Zn reductant | Enantioenriched α-(4-(tert-butoxy)pyridin-2-yl)nitriles |

Other Transition Metal-Mediated Coupling Strategies (e.g., Copper-catalyzed)

While palladium and nickel are the most common catalysts for cross-coupling reactions, copper-catalyzed transformations offer a valuable and often complementary approach. dntb.gov.ua Copper catalysis is particularly useful for C-N and C-O bond formation and can be more cost-effective than palladium-based systems.

Copper-Catalyzed C-N Coupling: The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, has been significantly improved with the development of new ligand systems. These modern protocols allow for the coupling of aryl halides, including chloropyridines, with a variety of nitrogen nucleophiles such as amines, amides, and azoles under milder conditions. nih.govresearchgate.netrsc.orgnih.gov

Copper-Catalyzed C-C Coupling: Copper can also mediate the coupling of aryl halides with terminal alkynes (Sonogashira coupling, often with a palladium co-catalyst) and other carbon nucleophiles. These reactions provide access to a range of functionalized pyridines. dntb.gov.ua

Lithiation-Mediated Functionalization

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, followed by quenching with an electrophile. semanticscholar.org

In this compound, the tert-butoxy group, a moderate DMG, can direct lithiation to the C-3 position. The chlorine at C-2 and the nitrogen atom also influence the acidity of the ring protons. Competition between C-3 and C-5 lithiation is possible, but the electronic effect of the tert-butoxy group would favor deprotonation at C-3. However, with a strong base like n-butyllithium, nucleophilic addition or substitution at the C-2 position can be a competing pathway. The use of non-nucleophilic bases like lithium diisopropylamide (LDA) can mitigate this issue. semanticscholar.org

Alternatively, halogen-metal exchange at the C-2 position can be achieved using alkyllithiums at low temperatures, providing a 2-lithiated pyridine species that can be reacted with various electrophiles.

| Position of Functionalization | Method | Reagents | Subsequent Electrophile |

| C-3 | Directed ortho-Lithiation | LDA or s-BuLi, THF, -78 °C | Aldehydes, ketones, silyl (B83357) halides, etc. |

| C-2 | Halogen-Metal Exchange | n-BuLi or t-BuLi, THF, -78 °C | CO₂, alkyl halides, etc. |

Radical Reaction Pathways and Their Chemical Consequences

Radical reactions offer unique pathways for the functionalization of pyridine rings, often with regioselectivity complementary to ionic reactions. nih.govresearchgate.net Recent advances have enabled the direct C-H functionalization of pyridines at positions that are typically difficult to access, such as the C-4 position. rsc.orgnih.gov

For this compound, radical reactions could potentially be initiated at several sites. For instance, visible-light-induced radical cascade reactions have been developed for the synthesis of complex heterocyclic systems. rsc.org While specific examples involving this compound are not prevalent in the literature, the general principles of radical pyridine functionalization suggest that reactions with radical precursors could lead to the introduction of alkyl or aryl groups at the C-3, C-5, or even C-6 positions, depending on the reaction conditions and the nature of the radical species.

Rearrangement Phenomena Involving the Pyridine Core

The pyridine core and its substituents can undergo various rearrangement reactions under specific conditions. These transformations can lead to the formation of structural isomers and provide access to novel molecular scaffolds.

One notable rearrangement is the Chapman-like rearrangement, where an O-pyridyl isourea, derived from a 4-hydroxypyridine (B47283), can rearrange to an N-pyridyl urea (B33335) upon heating. While not a direct rearrangement of this compound itself, this illustrates the potential for migration of groups from the exocyclic oxygen to the ring nitrogen.

Another class of relevant rearrangements includes sigmatropic rearrangements like the Claisen rearrangement. masterorganicchemistry.com If a suitable allyl ether were synthesized from 4-hydroxy-2-chloropyridine, it could potentially undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to introduce an allyl group at the C-3 or C-5 position of the pyridine ring.

Cationic rearrangements, such as the Wagner-Meerwein rearrangement, could occur if a carbocation is generated on a substituent attached to the pyridine ring. msu.edu For example, dehydration of a tertiary alcohol on a side chain could lead to a rearranged alkene product.

Computational and Theoretical Chemistry Studies of 4 Tert Butoxy 2 Chloropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would provide fundamental insights into the behavior of 4-(tert-butoxy)-2-chloropyridine.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Band Gap Energy

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

For this compound, an FMO analysis would identify these key orbitals. The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO is the band gap energy, a critical descriptor of molecular stability and reactivity. researchgate.net A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to chemical reactions.

Specific FMO analysis and band gap energy calculations for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.comnih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, which are susceptible to electrophilic attack. caltech.edu

Blue: Regions of most positive potential, electron-poor, which are susceptible to nucleophilic attack. caltech.edu

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the butoxy group due to their lone pairs of electrons. Positive potential might be expected near the hydrogen atoms and potentially on the carbon atom bonded to the electron-withdrawing chlorine atom. This would allow for the prediction of sites for hydrogen bonding and reactivity towards electrophiles and nucleophiles. nih.gov

Published MEP maps and detailed analyses of reactive sites for this compound could not be located.

Calculation of Global and Local Reactivity Indices (e.g., Fukui Functions)

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. uni-muenchen.deresearchgate.net The function analyzes how the electron density at a specific atom changes with the addition or removal of an electron. uni-muenchen.de This allows for a more nuanced understanding of reactivity than MEP maps alone, pinpointing specific atoms most likely to participate in a reaction.

A detailed study calculating the global and local reactivity indices, including Fukui functions, for this compound has not been found in the available literature.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.descirp.org This method is exceptionally useful for analyzing intramolecular interactions and charge delocalization.

The key output of an NBO analysis is the examination of donor-acceptor interactions, where electron density is transferred from a filled (donor) orbital to an empty (acceptor) orbital. The energy associated with these interactions (E(2) stabilization energy) quantifies the strength of hyperconjugative and steric effects, revealing the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. scirp.orgnih.gov For this compound, NBO analysis could quantify the delocalization of the nitrogen and oxygen lone pairs into the pyridine ring's antibonding orbitals, providing insight into the molecule's electronic stability and the nature of its chemical bonds.

Specific NBO analyses detailing intramolecular interactions and charge delocalization for this compound are not present in the surveyed scientific papers.

Transition State Theory and Reaction Coordinate Analysis for Mechanistic Elucidation

Transition State Theory is a cornerstone of chemical kinetics that describes reaction rates by examining the properties of the activated complex, or transition state, which is the highest energy point along a reaction pathway. Computational chemists model this pathway, known as the reaction coordinate, to understand the mechanism of a chemical transformation. nih.gov

For reactions involving this compound, such as nucleophilic substitution at the chloro-substituted carbon, computational modeling could identify the structure and energy of the transition state. This would help determine the reaction's activation energy, and whether the mechanism is concerted (a single step) or proceeds through intermediates. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes.

While syntheses involving related chloropyridines have been published, specific transition state and reaction coordinate analyses for reactions of this compound are not documented in the available research. mdpi.com

Solvent Effects Modeling Using Continuum and Explicit Solvation Models

Chemical reactions are most often carried out in a solvent, which can significantly influence reactivity and molecular properties. Computational models can account for these effects in two primary ways:

Continuum Models (e.g., PCM): The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing bulk electrostatic effects. researchgate.net

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net

Modeling the behavior of this compound in various solvents would be essential to predict its solubility, conformational preferences, and reactivity in a realistic chemical environment. The choice of solvent can alter reaction barriers and even change the mechanism. researchgate.netmdpi.com

No specific computational studies on the solvent effects on this compound using either continuum or explicit models were identified.

Synthetic Applications of 4 Tert Butoxy 2 Chloropyridine As a Key Building Block

Construction of Pyridine-Containing Scaffolds

The pyridine (B92270) nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. 4-(tert-butoxy)-2-chloropyridine provides a convenient entry point for the synthesis of highly functionalized pyridine derivatives.

The chloro-substituent at the C-2 position of the pyridine ring is a key handle for introducing a wide array of functional groups. Transition-metal-catalyzed cross-coupling reactions are particularly effective for this purpose. While 2-halopyridines can be challenging coupling partners due to the nitrogen atom's potential to coordinate with the metal catalyst, various methods have been developed to overcome this issue. nih.gov

Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids or esters), Stille (using organostannanes), and Negishi (using organozincs) couplings enable the formation of carbon-carbon bonds, attaching aryl, heteroaryl, or alkyl groups at the 2-position. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of 2-chloropyridines with arylboronic acids is a common strategy. nih.gov Similarly, heterocyclic allylsulfones, which can be prepared from the corresponding chloropyridines, can act as latent nucleophiles in palladium-catalyzed cross-coupling reactions to form C-C bonds. tcichemicals.com

Beyond C-C bond formation, the C-2 chloro group is readily displaced by nucleophiles. This allows for the introduction of oxygen, nitrogen, and sulfur-containing moieties. For example, reaction with amines or anilines can yield 2-aminopyridine (B139424) derivatives, which are themselves important synthetic intermediates. nih.gov

The table below summarizes some general transformations applicable to 2-chloropyridines.

| Reaction Type | Reagents/Catalyst | Product Type | Reference(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 2-Arylpyridine | nih.gov |

| Stille Coupling | Organostannane (e.g., R-SnBu₃), Pd catalyst | 2-Substituted Pyridine | nih.gov |

| Sulfone Coupling | Aryl halide, Allylsulfonyl pyridine, Pd catalyst, Base | 2-Arylpyridine | tcichemicals.com |

| Nucleophilic Amination | Amine (e.g., n-octylamine) | 2-(Alkylamino)pyridine | nih.gov |

This table represents general reaction types for 2-chloropyridines, which are applicable to this compound.

Pyridinooxazoline (PyOx) ligands are a significant class of bidentate nitrogen ligands widely employed in asymmetric catalysis. beilstein-journals.orgresearchgate.net The synthesis of these ligands typically involves the condensation of a pyridine-2-carboxylic acid derivative with a chiral amino alcohol. beilstein-journals.org

Starting from this compound, a potential synthetic route to a PyOx ligand would first involve the conversion of the 2-chloro group into a nitrile (2-cyanopyridine) or a carboxylic acid (picolinic acid) derivative. For example, the 2-chloro group can be converted to a 2-cyano group, which then undergoes methanolysis to form a methyl picolinimidate. This intermediate can be cyclized with a chiral amino alcohol, such as (S)-tert-leucinol, in an acid-catalyzed reaction to yield the desired PyOx ligand. beilstein-journals.org

Alternatively, a more scalable route involves the amidation of a picolinic acid derivative with a chiral amino alcohol, followed by cyclization to form the oxazoline (B21484) ring. beilstein-journals.org This cyclization can be promoted by various reagents, including thionyl chloride or by using zinc chloride as a catalyst. beilstein-journals.orgnih.gov The presence of the 4-tert-butoxy group would result in a functionalized PyOx ligand, which could exhibit modified electronic properties or serve as a handle for further synthetic transformations.

Formation of Fused Heterocyclic Systems

The reactivity of both the C-2 and C-3 positions of the pyridine ring in this compound allows it to serve as a scaffold for the construction of various fused heterocyclic systems, which are prevalent in medicinal chemistry.

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of bicyclic heterocycles with significant biological activity. They are core structures in several kinase inhibitors. google.com The synthesis of these systems can be achieved from appropriately substituted pyrimidines. A common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is a valuable intermediate for further functionalization. google.com

A synthetic strategy starting from a 2-chloropyridine (B119429) derivative would involve building the pyrimidine (B1678525) ring onto the pyridine core. This can be achieved through a sequence of reactions. For example, a 2-amino-3-cyanopyridine (B104079) derivative can be cyclized with formic acid or other reagents to form the pyrimidine ring. Alternatively, a 2,3-diaminopyridine (B105623) can be reacted with reagents that provide the final carbon atom of the pyrimidine ring. nih.gov Iodination of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine at the C-5 position, followed by a Suzuki-Miyaura coupling, allows for the introduction of aryl substituents. nih.gov

The principles for constructing pyrrolo[2,3-d]pyrimidines can be extended to a broader range of fused pyrimidine systems. For instance, pyrrolo[3,2-d]pyrimidines (9-deazapurines) can be synthesized through domino C-N coupling and hydroamination reactions of alkynylated uracils with anilines. beilstein-journals.org

A general approach to annulated pyrimidines involves the use of a pyridine derivative carrying amino and cyano groups in adjacent positions. For instance, 2-amino-3-cyanopyridines are versatile precursors that can be cyclized with various electrophiles to generate a fused pyrimidine ring. The synthesis of a pyrido[2,4-d]pyrimidin-6-one core has been achieved through an intramolecular cyclization of a 3-carboxamide derivative, catalyzed by boron trifluoride etherate in a process that involves an oxidation step. semanticscholar.org The this compound can be envisioned as a starting point for creating the necessary substituted pyridine precursors for these cyclization reactions.

Azopyridines are photoswitchable molecules that can act as ligands in coordination complexes, enabling the creation of molecular switches. beilstein-journals.orgnih.gov The synthesis of these materials often involves a Baeyer-Mills reaction between a 4-substituted-3-aminopyridine and a nitrosobenzene (B162901) derivative. beilstein-journals.org

While this compound is not a direct precursor for the Baeyer-Mills reaction, its structural motif is relevant to the subsequent functionalization of the resulting azopyridine scaffold. For example, studies have shown that 4-chloro-3-(phenylazo)pyridines are susceptible to nucleophilic aromatic substitution at the C-4 position. beilstein-journals.org By analogy, a 2-chloro-azopyridine derivative could undergo similar substitutions at the C-2 position. The tert-butoxy (B1229062) group at the C-4 position could be used to tune the electronic properties and, consequently, the coordination strength of the pyridine nitrogen. beilstein-journals.orgnih.gov Furthermore, the tert-butoxy group can be cleaved to reveal a hydroxyl group, providing a site for further functionalization or for altering the material's properties, such as solubility. beilstein-journals.org

The table below details the synthesis of a substituted azopyridine, demonstrating the type of transformations used in creating these functional materials.

| Starting Material | Reagents | Intermediate/Product | Yield | Reference(s) |

| 3-Iodonitrobenzene | 1. SnCl₂·2H₂O, EtOH; 2. FeCl₃ | 1-Iodo-3-nitrosobenzene | - | beilstein-journals.org |

| 3-Amino-4-chloropyridine | 1-Iodo-3-nitrosobenzene, NaOH, MeOH | 4-Chloro-3-(3-iodophenylazo)pyridine | 69% | beilstein-journals.org |

| 4-Chloro-3-(3-iodophenylazo)pyridine | 2-Methylpropane-2-thiol, NaH, THF | 4-(tert-Butylthio)-3-(3-iodophenylazo)pyridine | 82% | beilstein-journals.org |

This table illustrates a synthetic sequence for an azopyridine analogous to those that could be derived from precursors related to this compound.

Strategies for Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, which can be screened for novel biological activities. cam.ac.uknih.gov Unlike traditional target-oriented synthesis that focuses on a single product, DOS employs divergent pathways to generate a wide range of molecular scaffolds from a common starting material. cam.ac.ukcam.ac.uk this compound is a valuable starting material in this context due to the differential reactivity of its substituents.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. nih.govrsc.org For instance, Suzuki cross-coupling reactions can be used to introduce aryl or heteroaryl substituents, leading to the formation of polysubstituted pyridines. nih.gov The tert-butoxy group at the 4-position, while generally stable, can be cleaved under acidic conditions to reveal a hydroxyl group, providing another point for diversification.

A key strategy in DOS is the use of branching reaction pathways, where a single intermediate can be converted into multiple, structurally distinct products. cam.ac.uk Starting with this compound, a library of compounds can be generated by first performing a reaction at the 2-position, such as a Suzuki coupling, followed by a variety of reactions on the newly introduced substituent or by cleaving the tert-butoxy group to unmask the 4-hydroxy functionality for further derivatization. This approach allows for the rapid generation of a library of compounds with diverse substitution patterns around the pyridine core.

The generation of chemical libraries from this compound can be systematically approached by varying the coupling partners in reactions at the 2-position and then introducing further diversity at the 4-position.

Table 1: Exemplary Reactions for Diversity-Oriented Synthesis

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Suzuki Coupling | 2 | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-(tert-butoxy)pyridine |

| Nucleophilic Substitution | 2 | Amines, high temperature | 2-Amino-4-(tert-butoxy)pyridine |

| Deprotection | 4 | Trifluoroacetic acid | 2-Chloro-4-hydroxypyridine |

This modular approach, combining different reaction types at various positions of the this compound scaffold, enables the efficient construction of large and diverse chemical libraries for screening in drug discovery and chemical biology. mdpi.comresearchgate.net

Applications in Ligand Design for Catalysis and Coordination Chemistry

The pyridine scaffold is a ubiquitous component of ligands used in transition metal catalysis and coordination chemistry. beilstein-journals.orgnih.gov The electronic properties and steric environment of the pyridine ring can be fine-tuned by introducing different substituents, which in turn influences the catalytic activity and selectivity of the corresponding metal complexes. sci-hub.st this compound is a valuable precursor for the synthesis of tailored pyridine-based ligands.

The chlorine atom at the 2-position can be readily displaced by various nucleophiles or engaged in cross-coupling reactions to install coordinating moieties. For example, reaction with other pyridine-containing molecules can lead to the formation of bipyridine or terpyridine ligands, which are widely used in catalysis. nih.govresearchgate.net The tert-butoxy group at the 4-position can also play a crucial role. Its steric bulk can influence the coordination geometry around the metal center and create a specific chiral environment in asymmetric catalysis.

A notable example is the synthesis of pyridinooxazoline (PyOx) ligands, which are effective in a variety of asymmetric catalytic reactions. beilstein-journals.org While not directly starting from this compound, the principles of using substituted 2-chloropyridines are analogous. The strategic placement of substituents on the pyridine ring is critical for achieving high enantioselectivity.

Furthermore, the tert-butoxy group can be a precursor to other functionalities. Its cleavage to a hydroxyl group allows for the introduction of further coordinating atoms or chiral auxiliaries through etherification or esterification reactions. This versatility makes this compound a powerful tool for generating libraries of ligands for screening in various catalytic applications, from cross-coupling reactions to polymerization and beyond.

Table 2: Examples of Ligand Types Derived from Substituted Pyridines

| Ligand Class | Key Structural Feature | Potential Catalytic Application |

| Bipyridines | Two interconnected pyridine rings | Redox catalysis, photochemistry |

| Terpyridines | Three linearly connected pyridine rings | Supramolecular chemistry, hydroboration |

| Pyridinooxazolines (PyOx) | Pyridine ring fused with an oxazoline | Asymmetric catalysis |

The ability to systematically modify the ligand structure starting from a common building block like this compound is essential for the rational design and optimization of catalysts for specific chemical transformations.

Future Perspectives and Emerging Research Trajectories for 4 Tert Butoxy 2 Chloropyridine

Sustainable and Green Chemical Methodologies in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to reduce environmental impact. mdpi.comresearchgate.net For pyridine (B92270) derivatives like 4-(tert-butoxy)-2-chloropyridine, this involves a shift away from hazardous reagents and toward more sustainable alternatives. mdpi.com

Key areas of development include:

Use of Greener Reagents: Traditional synthesis routes for 2-chloropyridines sometimes involve harsh chlorinating agents. A reported synthesis of 4-tert-butyl-2-chloropyridine, for instance, uses phosphoryl chloride after the N-oxidation of 4-tert-butylpyridine (B128874) with peracetic acid, which is highly explosive under concentrated conditions. google.com Future methods aim to replace such hazardous materials with safer alternatives.

Renewable Feedstocks and Solvents: Research is exploring the use of bio-based starting materials and green solvents, such as water or superheated ethanol, to minimize reliance on petrochemicals and volatile organic compounds (VOCs). mdpi.compsu.edu Microwave-assisted synthesis is also a promising green technology that can increase efficiency, reduce waste, and save energy. mdpi.com

Catalytic Routes: The development of highly efficient and reusable catalysts is a cornerstone of green chemistry. psu.edu For pyridine synthesis, this includes biocatalytic routes that can reduce the number of steps and eliminate the need for toxic reagents like potassium cyanide in related processes. researchgate.net

Atom Economy and Waste Reduction: Methodologies are being optimized to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. youtube.com This includes designing solvent-less reaction conditions where possible. youtube.com

These green approaches not only offer environmental benefits but also lead to more economical and safer manufacturing processes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry is revolutionizing the synthesis of organic molecules, offering significant advantages over traditional batch processing. mdpi.com This technology is particularly well-suited for the production of heterocyclic compounds like pyridine derivatives. uc.pt The integration of this compound into automated flow synthesis platforms is a key area of future development.

Advantages of Flow Chemistry:

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe use of highly reactive intermediates and exothermic reactions that would be hazardous on a large scale in batch mode. acs.org

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields, fewer by-products, and greater reproducibility. mdpi.comnih.gov For example, a superheated flow reaction for a Claisen condensation gave a 74% yield compared to 60% in batch. acs.org

Scalability and Automation: Scaling up production in flow chemistry is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov Fully automated systems can perform multi-step syntheses and purifications, significantly accelerating the drug discovery process. researchgate.netchemrxiv.org

Recent advancements have demonstrated the use of automated flow systems for the multi-step synthesis of various pyridine-containing scaffolds, such as imidazopyridines and pyrazoles, often incorporating in-line purification and analysis. uc.ptrsc.orgresearchgate.net These platforms enable the rapid generation of compound libraries for screening and can be adapted for the efficient, on-demand manufacturing of specific targets derived from precursors like this compound.

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The development of novel catalysts is crucial for expanding the synthetic utility of this compound. Research is focused on creating more active, selective, and versatile catalytic systems for C-H functionalization and cross-coupling reactions, which are fundamental transformations in medicinal chemistry. mdpi.com

Emerging Catalytic Strategies:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. Recent studies have focused on developing more robust ligands and pre-catalysts, such as APhos Pd G3, for reactions like the Suzuki coupling on chloropyridine scaffolds. mdpi.com

Ruthenium-Based Catalysts: Ruthenium catalysts have shown great promise for the direct C-H arylation of pyridine rings. mdpi.com Systems like [RuCl₂(p-cymene)(PPh₂L)] have been used for selective monoarylation, offering a more atom-economical alternative to traditional cross-coupling which requires pre-functionalization. mdpi.com

Iridium-Catalyzed C-H Activation: Iridium catalysts are effective for the functionalization of primary C-H bonds. nih.gov While not directly applied to this compound in the reviewed literature, the principles of directed C-H silylation and subsequent functionalization could be adapted to introduce new substituents onto the pyridine ring or the tert-butyl group. nih.gov

Organocatalysis: 4-Aminopyridine derivatives themselves are potent catalysts. Research into tuning the structure of these catalysts, for instance by adding lipophilic groups, has been shown to improve activity and selectivity in reactions like the functionalization of alcohols. researchgate.net

These advanced catalytic methods will enable chemists to modify the this compound core with greater precision, facilitating the synthesis of complex molecules and novel compound libraries.

| Catalyst System | Reaction Type | Substrate Class | Potential Application for this compound | Reference |

|---|---|---|---|---|

| APhos Pd G3 / Cs₂CO₃ | Suzuki Cross-Coupling | 2-Chloropyridines | Coupling at the C2 position with boronic esters. | mdpi.com |

| [RuCl₂(p-cymene)(PPh₂L)] | Selective C-H Monoarylation | 2-Phenylpyridine | Direct functionalization of C-H bonds on the pyridine ring. | mdpi.com |

| [IrH(nbe)(phen)] | γ-sp³(C-H) Activation | 2-Methylcyclohexanol | Potential functionalization of the tert-butyl group's C-H bonds. | nih.gov |

| Modified 4-Aminopyridines | Acylation/Phosphorylation | Alcohols | As a catalytic scaffold rather than a substrate. | researchgate.net |

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize complex chemical reactions, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without altering the reaction conditions. mt.com

Key Monitoring Technologies:

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™ and similar technologies use a probe that can be inserted directly into a reaction vessel or a flow reactor loop to collect FTIR spectra as the reaction progresses. mt.comrsc.org This allows for the direct tracking of reactants, intermediates, products, and by-products. mt.com For pyridine-related reactions, in-situ FTIR can be used to monitor the formation of Lewis and Brønsted acid sites on catalyst surfaces by observing the characteristic vibrational modes of adsorbed pyridine. researchgate.net For example, the ν8a mode of coordinated pyridine molecules appears in the 1600–1630 cm⁻¹ range, indicating interaction with Lewis acid sites. researchgate.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-field NMR spectroscopy is becoming an effective tool for online monitoring, especially when coupled with flow chemistry setups. nih.gov It can be used for semi-automated analysis of reaction mixtures, providing quantitative data on conversion and yield without the need for cryogenic cooling or deuterated solvents. nih.gov

By coupling these analytical techniques with automated synthesis platforms, researchers can rapidly collect high-quality kinetic data. This information is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction mechanisms involving this compound. rsc.orgnih.gov

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform chemical synthesis by enabling predictive modeling and automated optimization. beilstein-journals.orgrjptonline.org For a scaffold like this compound, these technologies can accelerate the discovery of new derivatives and synthetic routes.

Applications of ML/AI in Chemistry:

Reaction Condition Optimization: ML algorithms can analyze large datasets from high-throughput experiments to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a specific reaction to maximize yield and selectivity. beilstein-journals.orgresearchgate.net Bayesian optimization, for example, has been used in flow chemistry to simultaneously optimize reaction yield and production rate. nih.gov

Predicting Reaction Outcomes: By learning from vast databases of known chemical reactions, ML models can predict the likely products of a novel reaction, helping chemists to validate proposed synthetic steps. nih.govrsc.org

Materials and Catalyst Design: AI is being used to design new materials with desired properties. For instance, an ML-assisted approach was used to screen 2,450 virtual pyridine-based polymers to identify novel adsorbents, finding that halogen functionalization enhanced performance. nih.gov This approach could be used to design novel catalysts or functional materials derived from this compound.

Retrosynthesis and Route Planning: Computer-aided synthesis planning tools use AI to propose viable synthetic routes for a target molecule, breaking it down into simpler, commercially available precursors. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.